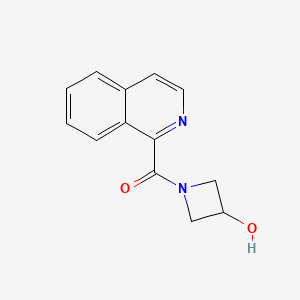

(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-hydroxyazetidin-1-yl)-isoquinolin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-10-7-15(8-10)13(17)12-11-4-2-1-3-9(11)5-6-14-12/h1-6,10,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVVWVZMVNHOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidin-3-ol Intermediate

The azetidin-3-ol (3-hydroxyazetidine) core is a key building block. Its preparation typically involves:

- Acetylation of Azetidin-3-ol : Azetidin-3-ol is reacted with acetyl chloride in the presence of a base such as triethylamine in tetrahydrofuran at low temperatures (-78 °C to 30 °C). This yields 1-(3-hydroxyazetidin-1-yl)ethan-1-one, an acetylated azetidine derivative, in moderate yields (14% to 82% depending on scale and purification).

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Azetidin-3-ol + Acetyl chloride + Triethylamine in THF | -78 °C to 30 °C, 3 h | 14% (small scale), up to 82% (larger scale) | Purification by silica gel chromatography or recrystallization |

Protection Strategies : The hydroxy group on azetidine can be protected using reagents like 3,4-dihydro-2H-pyran (DHP) with acid catalysis (p-toluenesulfonic acid) to form tetrahydropyranyl ethers, facilitating further transformations without side reactions on the hydroxy group.

Trityl Protection : Alternatively, trityl chloride can be used to protect the hydroxy group in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane at 0–20 °C, yielding trityl-protected azetidine derivatives.

Preparation of the Isoquinolin-1-one Moiety

The isoquinolin-1-one fragment is prepared through multi-step synthetic routes involving:

Formation of 2H-Isoquinolin-1-ones : Starting from 4-halo-2-methyl-benzonitrile derivatives, nucleophilic substitution with N-heterocycloalkoxy groups is performed using bases such as potassium tert-butoxide or potassium tert-amylate in suitable solvents. This step forms aryl ethers which serve as intermediates.

Cyclization via Curtius Rearrangement/Electrocyclization : A high-temperature Curtius rearrangement of acyl azides followed by electrocyclization forms the isoquinolinone ring system. This reaction requires careful handling due to the energetic nature of acyl azides.

Conversion to Isoquinolinone Hydrochloride : The intermediate N-heterocycloalkoxy-2-((E)-2-dimethylamino-vinyl)-benzonitrile is refluxed in methanolic HCl to precipitate the isoquinolinone hydrochloride salt, which can be isolated by filtration or purified chromatographically.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 4-Halo-2-methyl-benzonitrile + N-heterocycloalkoxy + KOtBu | Base-mediated substitution | Formation of aryl ether intermediate |

| Acyl azide Curtius rearrangement | High temperature | Cyclization to isoquinolinone |

| Methanolic HCl reflux | Precipitation of isoquinolinone hydrochloride | Purification by filtration or chromatography |

Coupling of Azetidin-3-ol and Isoquinolinone Units

The final step involves linking the azetidin-3-ol derivative to the isoquinolinone core, typically through carbamoyl or amide bond formation:

Use of Triphosgene : The azetidin-3-ol derivative (e.g., 1-(3-hydroxyazetidin-1-yl)ethanone) is reacted with triphosgene in the presence of a base such as N,N-diisopropylethylamine (DIEA) in dichloromethane at 0 °C to room temperature. This generates a reactive intermediate that can be coupled with the isoquinolinone-containing amine or hydroxy group to form the methanone linkage.

Base-Promoted Coupling : Potassium tert-butoxide in N,N-dimethylformamide (DMF) under inert atmosphere is used to facilitate nucleophilic substitution reactions between the azetidin-3-ol derivative and isoquinolinone intermediates or related heterocyclic amines, yielding the target compound or its analogs.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Azetidin-3-ol derivative + Triphosgene + DIEA in DCM | 0 °C to RT, 1 h | Moderate to good | Formation of carbamoyl linkage |

| Azetidin-3-ol derivative + Isoquinolinone derivative + KOtBu in DMF | Room temperature, inert atmosphere | 29% (example) | Nucleophilic substitution coupling |

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| 1 | Acetylation of azetidin-3-ol | Azetidin-3-ol, Acetyl chloride, Triethylamine | -78 °C to 30 °C, 3 h | 14% - 82% | Base-mediated acetylation |

| 2 | Hydroxy protection | 3,4-Dihydro-2H-pyran, p-Toluenesulfonic acid or Trityl chloride, DBU | Room temp, overnight or 1 h | High | Protects hydroxy for further steps |

| 3 | Isoquinolinone ring formation | 4-Halo-2-methyl-benzonitrile, KOtBu | Elevated temperature | High | Curtius rearrangement and cyclization |

| 4 | Coupling via carbamoyl linkage | Triphosgene, DIEA, DCM | 0 °C to RT, 1 h | Moderate | Formation of methanone linkage |

| 5 | Base-promoted nucleophilic substitution | KOtBu, DMF, inert atmosphere | RT, overnight | Moderate (e.g., 29%) | Final coupling step |

Research Findings and Notes

The synthetic route benefits from late-stage introduction of the azetidinyl moiety, allowing structural diversity and optimization of pharmacological properties.

The use of potassium tert-butoxide as a base is preferred for nucleophilic substitutions due to its strong basicity and ability to generate alkoxides in situ, facilitating ether formation and coupling reactions.

Protection and deprotection strategies for the hydroxy group on azetidine are crucial to prevent side reactions during coupling and cyclization steps.

The Curtius rearrangement step, while effective for cyclization to isoquinolinone, requires careful control due to the energetic nature of acyl azides, impacting safety and scalability.

Purification methods include crystallization of hydrochloride salts and chromatographic techniques (silica gel, C18 columns), ensuring high purity of intermediates and final products.

Chemical Reactions Analysis

(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone with structurally related methanone derivatives:

Key Observations:

- For instance, the indole analog in is noted for pharmaceutical relevance, possibly due to balanced lipophilicity .

- Thermal Stability: Compounds with extensive hydrogen-bonding networks, such as di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C ), exhibit high thermal stability. The hydroxyazetidine moiety in the target compound may similarly stabilize its structure via intramolecular H-bonds.

Biological Activity

(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. Its structure features a hydroxyazetidine moiety linked to an isoquinoline, which suggests potential interactions with various biological targets. This compound has garnered interest for its potential therapeutic applications due to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain molecular pathways, potentially affecting processes such as inflammation and cellular signaling. The exact mechanisms are still under investigation, but the compound's ability to bind to various biomolecules indicates a multifaceted role in biological systems.

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties that could be beneficial in treating various conditions. Its potential applications include:

- Anti-inflammatory effects : The compound may reduce pro-inflammatory cytokines, which could be useful in managing inflammatory diseases.

- Antimicrobial activity : Some studies suggest that similar compounds possess antimicrobial properties, warranting further investigation into this aspect for this compound.

- Neuroprotective effects : Given its structural similarity to other neuroprotective agents, there is potential for this compound to offer protective effects against neurodegenerative conditions .

Case Study 1: Anti-inflammatory Properties

A recent study explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound compared to control groups. This suggests a promising avenue for its use in inflammatory disorders .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, this compound was administered to mice subjected to oxidative stress. The findings demonstrated improved cognitive function and reduced neuronal death, highlighting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are optimal for preparing (3-hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling the azetidine and isoquinoline moieties via a ketone linkage. Key steps include:

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aromatic halides are intermediates .

- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while toluene or THF may improve reaction kinetics .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Compare experimental - and -NMR chemical shifts with computational predictions (e.g., DFT/B3LYP/6-31G(d)) to confirm the azetidine hydroxyl group’s stereochemistry and isoquinoline ring substitution .

- IR : Validate the carbonyl (C=O) stretch (~1670–1700 cm⁻¹) and hydroxyl (O–H) vibration (~3200–3500 cm⁻¹) using NIST reference spectra .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 285.1372 (calculated for C₁₇H₁₆N₂O₂) .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. A sharp mass loss near 200°C indicates decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and binding affinities?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity insights .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases), using crystal structures from the PDB (e.g., 3QZZ for isoquinoline-binding proteins) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Methodological Answer:

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., PIM1). Include staurosporine as a positive control and DMSO vehicle controls .

- Cytotoxicity : MTT assay in HEK-293 and cancer cell lines (e.g., MCF-7). Normalize viability to untreated cells and validate with dose-response curves (IC₅₀ calculation) .

Q. How can environmental fate studies be designed to assess its persistence and degradation pathways?

Methodological Answer:

- Photodegradation : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS. Compare with NIST fragmentation libraries .

- Biodegradation : Use OECD 301D closed bottle test with activated sludge. Monitor BOD₅ and parent compound depletion .

Q. What strategies enable functionalization of the hydroxyl group for chemical probe synthesis?

Methodological Answer:

- Click Chemistry : Modify the hydroxyl group via propargylation (using propargyl bromide/K₂CO₃ in DMF) to introduce an alkyne handle for CuAAC reactions with azide-tagged fluorophores .

- Benzophenone Tagging : Incorporate a photolabile benzophenone moiety via Friedel-Crafts acylation for target identification studies .

Q. How should contradictory spectral or bioactivity data in literature be resolved?

Methodological Answer:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., NIST-recommended solvent systems and instrument calibrations) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare data across studies, accounting for variables like solvent polarity or cell line variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.